Gadoxetic acid - 135326-11-3

Gadoxetic acid

Catalog Number: EVT-1490319
CAS Number: 135326-11-3
Molecular Formula: C23H30GdN3O11
Molecular Weight: 681.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gadoxetic acid (gadoxetate) is a paramagnetic gadolinium-containing ionic linear contrast agent in which its salt form, gadoxetate disodium, is used for intravenous injection. Ethoxybenzyl diethylenetriaminepentaacetic acid is the moiety that chelates with a gadolinium ion and forms a stable complex with it to make up the drug. Gadoxetate is a unique gadolinium-based contrasting agent (GBCA) with both dynamic phase and hepatobiliary phase and thus has different pharmacokinetic and pharmacodynamic properties compared to other GBCAs. Since gadoxetate uptake is mediated by organic anion-transporting polypeptides (OATPs) and liver tumor cells lack OATPs, liver tumors show a lack of contrast of enhancement and therefore heightening the liver parenchyma-liver tumours contrast. Gadoxetic acid, under the form gadoxetate disodium, is marketed by Bayer HealthCare Pharmaceuticals under the brand name EOVIST and FDA approved in 2008.
Source and Classification

Gadoxetic acid is classified as a hepatocyte-specific contrast agent. It belongs to the class of gadolinium-based contrast agents, which are used to improve the contrast of images obtained during MRI scans. The compound is synthesized from gadolinium, a rare earth metal, and is designed to provide enhanced imaging capabilities for liver-related conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of gadoxetic acid involves several chemical processes that ensure high purity and efficacy. The purification method for gadoxetic acid disodium intermediates typically includes:

  1. Dissolution: The free alkali form of the intermediate is dissolved in water.
  2. Adsorption: The solution is passed through a macroporous resin column for adsorption.
  3. Elution: After adsorption, the compound is eluted using purified water followed by a methanol solution.
  4. Concentration: The eluent is concentrated and evaporated to yield the final product with high purity levels, often exceeding 99% as determined by high-performance liquid chromatography (HPLC) .

This method not only ensures a high yield but also maintains the structural integrity of the compound.

Molecular Structure Analysis

Structure and Data

Gadoxetic acid has a complex molecular structure characterized by its chelation of gadolinium ions with an ethoxybenzyl diethylenetriamine penta-acetic acid backbone. The structure can be represented as follows:

  • Chemical Formula: C20_{20}H24_{24}GdN3_{3}O8_{8}
  • Molecular Weight: Approximately 546.7 g/mol

The presence of multiple functional groups allows for effective interaction with biological tissues, enhancing its imaging capabilities.

Chemical Reactions Analysis

Reactions and Technical Details

Gadoxetic acid undergoes specific chemical reactions during its application in MRI. Upon injection, it distributes in the vascular space and is gradually taken up by hepatocytes through active transport mechanisms. This uptake is crucial for its imaging efficacy, as it allows for contrast enhancement during different phases of liver imaging:

  1. Dynamic Phase: Initial distribution in blood vessels.
  2. Hepatobiliary Phase: Uptake by liver cells followed by excretion into bile ducts.

These reactions are essential for differentiating between various types of liver lesions based on their enhancement characteristics during imaging .

Mechanism of Action

Process and Data

The mechanism of action of gadoxetic acid involves several key processes:

  1. Administration: Gadoxetic acid is administered intravenously at a dose typically around 0.025 mmol/kg body weight.
  2. Circulation: It circulates through the bloodstream, where it enhances signal intensity in areas with high gadolinium uptake.
  3. Hepatic Uptake: Hepatocytes take up gadoxetic acid via organic anion transporters, leading to increased contrast in MRI images.
  4. Excretion: The compound is subsequently excreted into bile ducts, allowing for visualization of biliary structures .

This mechanism enables clinicians to assess liver function and identify lesions effectively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gadoxetic acid exhibits several physical and chemical properties that contribute to its effectiveness as a contrast agent:

  • Solubility: Highly soluble in water, facilitating easy administration.
  • Stability: Chemically stable under physiological conditions, ensuring safety during use.
  • Relaxation Properties: Exhibits T1-shortening effects in MRI, enhancing image contrast.

These properties make gadoxetic acid suitable for various diagnostic applications in hepatobiliary imaging .

Applications

Scientific Uses

Gadoxetic acid has several important applications in medical imaging:

  1. Detection of Liver Lesions: It significantly improves the detection rate of hepatocellular carcinoma and other liver tumors compared to conventional imaging techniques .
  2. Assessment of Liver Function: Gadoxetic acid-enhanced MRI-derived parameters are useful for preoperative evaluation of liver function, particularly in predicting posthepatectomy liver failure .
  3. Characterization of Focal Liver Lesions: The unique enhancement characteristics allow for better differentiation between benign and malignant lesions .
Chemical and Pharmacological Properties of Gadoxetic Acid

Molecular Structure and Chelation Dynamics

Gadoxetic acid (gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid, Gd-EOB-DTPA) is a linear ionic compound with the molecular formula C₂₃H₃₀GdN₃O₁₁ and a molecular weight of 681.75 g/mol [1] [7]. Its structure integrates a gadolinium (Gd³⁺) ion chelated by a derivative of diethylenetriaminepentaacetic acid (DTPA) modified with an ethoxybenzyl (EOB) group. This EOB moiety confers lipophilicity, enabling hepatocyte uptake [1] [4]. The gadolinium ion is octacoordinated, bonded to three nitrogen atoms and five carboxylate oxygen atoms from the DTPA backbone, forming a stable complex [1] [3].

The chelation dynamics are characterized by high thermodynamic stability, with a stability constant (log KGdL) of -23.46 [1]. This minimizes the risk of free gadolinium release, which is critical given gadolinium's inherent toxicity. The EOB group enhances kinetic inertness by sterically shielding the gadolinium core, reducing transmetalation (i.e., gadolinium displacement by endogenous ions like zinc or copper) [3] [6].

Table 1: Structural and Chelation Properties of Gadoxetic Acid

PropertyValueSignificance
Molecular FormulaC₂₃H₃₀GdN₃O₁₁Defines atomic composition
Molecular Weight681.75 g/molDetermines dose concentration
Coordination Number8 (3N + 5O)Ensures stable gadolinium binding
Stability Constant (log KGdL)23.46Quantifies complex stability under physiological conditions
Key Functional GroupEthoxybenzyl (EOB)Enables hepatocyte transport

Physicochemical Characteristics: Lipophilicity and Protein Binding

Gadoxetic acid exhibits amphiphilic properties due to its hydrophilic DTPA core and hydrophobic EOB group. This balance results in a partition coefficient (log P) of 2.19, significantly higher than extracellular gadolinium agents like gadopentetate (log P = -1.9) [3] [6]. The EOB group facilitates active transport into hepatocytes via organic anion-transporting polypeptides (OATP1B1/B3) on sinusoidal membranes [1] [4].

Protein binding is transient and weak (<10%), primarily to albumin, which enhances its relaxivity [1]. In plasma, the T1 relaxivity (r1) of gadoxetic acid is 8.7 L·mmol⁻¹·s⁻¹ at 0.47 T—approximately twice that of extracellular agents. This arises from:

  • Weak albumin interaction slowing molecular tumbling.
  • Lipophilicity increasing residence time in lipid-rich hepatocyte membranes [1] [4].

These properties enable a 50% reduction in clinical dose (0.025 mmol/kg vs. 0.1 mmol/kg for standard agents) while maintaining diagnostic efficacy [4] [6].

Table 2: Physicochemical and Relaxivity Profile

ParameterValueComparison to Extracellular Agents
Lipophilicity (log P)2.19Higher (e.g., gadopentetate: -1.9)
Protein Binding<10%Similar
T1 Relaxivity (0.47 T)8.7 L·mmol⁻¹·s⁻¹ (plasma)1.5–2× higher
Relaxivity (1.5 T, water)6.9 L·mmol⁻¹·s⁻¹30–40% higher
Osmolality1.53 osmol/kgLower than most GBCAs

Thermodynamic Stability and Kinetic Inertness

Gadoxetic acid’s safety hinges on two interrelated properties: thermodynamic stability and kinetic inertness. Thermodynamic stability reflects the complex’s equilibrium tendency to retain gadolinium, quantified by its high stability constant (log KGdL = 23.46) [1]. Kinetic inertness measures resistance to gadolinium dissociation under physiological conditions, influenced by pH, temperature, and competing ions [3] [6].

Among linear agents, gadoxetic acid shows intermediate kinetic inertness. Its dissociation half-life (t₁/₂) in acidic conditions (pH 1) exceeds 30 days, though it is shorter than macrocyclic agents (t₁/₂ > 100 days) [3]. Clinical relevance is underscored by:

  • Negligible free gadolinium detection in human studies.
  • No evidence of dechelation in hepatobiliary excretion pathways [1] [6].

However, in patients with severe renal impairment, prolonged exposure increases dechelation risk. The dual renal-hepatic excretion (50% each) mitigates this by reducing systemic retention [1] [4].

Table 3: Stability Comparison of Gadolinium-Based Contrast Agents

Agent TypeStability Constant (log KGdL)Kinetic InertnessClinical Risk Profile
Gadoxetic acid (linear)23.46ModerateLow in normal hepatic function
Macrocyclic agents>22HighVery low
Non-ionic linear16–18LowHigher (NSF risk)

The structural integrity of gadoxetic acid is further demonstrated in toxicology studies, where no mutagenicity or carcinogenicity was observed, even at doses 32× the human equivalent [1] [7].

Properties

CAS Number

135326-11-3

Product Name

Gadoxetic acid

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]amino]acetate;gadolinium(3+)

Molecular Formula

C23H30GdN3O11

Molecular Weight

681.7 g/mol

InChI

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1

InChI Key

PCZHWPSNPWAQNF-LMOVPXPDSA-K

SMILES

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3]

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.